molecular formula C15H9F2NO3S B2687040 6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 899348-47-1

6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2687040
CAS No.: 899348-47-1
M. Wt: 321.3
InChI Key: ZUMVMRMYADVPAH-UHFFFAOYSA-N
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Description

6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C15H9F2NO3S and its molecular weight is 321.3. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

Quinolinones, including 6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, are a class of bicyclic organic compounds regarded as useful building blocks in various fields such as pharmacy, medicine, physics, and engineering due to their adaptable molecular structures. Studies on novel quinolinone structures have provided insights into their synthesis, characterization, and the theoretical evaluation of their properties. For example, the synthesis and characterization of similar compounds have been detailed, demonstrating their potential as adaptable molecules for diverse applications (Michelini et al., 2019).

Catalysis and Chemical Synthesis

Research into the catalytic applications of quinolinones has led to the development of environmentally friendly synthetic pathways. For instance, the copper(II)-catalyzed remote sulfonylation of aminoquinolines showcases a method for generating N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, emphasizing the role of quinolinones in facilitating less odorous and more eco-friendly chemical syntheses (Xia et al., 2016).

Antimicrobial and Cytotoxic Activities

Quinolinones have been studied for their antimicrobial and cytotoxic activities, highlighting their potential in medical and pharmaceutical research. Compounds derived from the quinolin-4(1H)-one skeleton have shown significant in vitro cytotoxicity against various cancer cell lines, pointing to their potential as cancer therapeutics (Soural et al., 2009). Additionally, novel quinoline carbohydrazide derivatives have been synthesized and evaluated for their antibacterial performance, indicating their potential as antituberculosis agents (Garudachari et al., 2014).

Optical and Electronic Properties

The optical and electronic properties of quinolinones, modified by various substituent groups, have also been a focus of research. Studies on the effects of substitution group variation on optical functions have provided valuable insights into the design of materials with specific optical characteristics, which could have applications in electronics and material science (Zeyada et al., 2013).

Properties

IUPAC Name

3-(benzenesulfonyl)-6,7-difluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO3S/c16-11-6-10-13(7-12(11)17)18-8-14(15(10)19)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVMRMYADVPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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